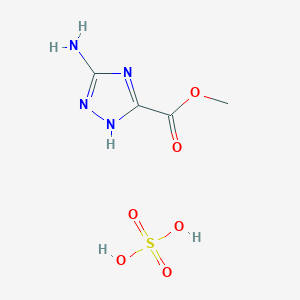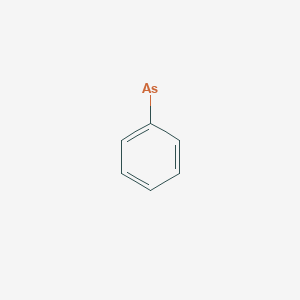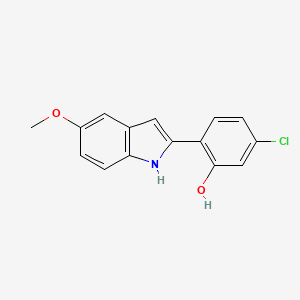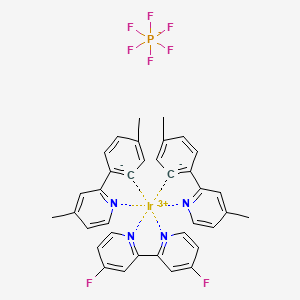
methyl 3-amino-1H-1,2,4-triazole-5-carboxylate;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-1H-1,2,4-triazole-5-carboxylate; sulfuric acid is a compound that combines the properties of a triazole derivative and sulfuric acid The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-amino-1H-1,2,4-triazole-5-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . The reaction typically involves the use of a catalyst and heating to facilitate the esterification process. The general reaction conditions include:
Starting Material: 5-amino-1,2,4-triazole-3-carboxylic acid
Reagent: Methanol
Catalyst: Acid catalyst (e.g., sulfuric acid)
Temperature: Elevated temperature to promote esterification
Industrial Production Methods
In an industrial setting, the production of methyl 3-amino-1H-1,2,4-triazole-5-carboxylate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and catalyst concentration, is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-amino-1H-1,2,4-triazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the ester group.
Substitution: The amino group on the triazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-amino-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including nucleoside analogues.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of methyl 3-amino-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The ester group may also undergo hydrolysis, releasing the active triazole derivative, which can then exert its effects on biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Methyl 3-amino-1H-1,2,4-triazole-5-carboxylate is unique due to its combination of a triazole ring with an ester group, which provides distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C4H8N4O6S |
|---|---|
Molekulargewicht |
240.20 g/mol |
IUPAC-Name |
methyl 3-amino-1H-1,2,4-triazole-5-carboxylate;sulfuric acid |
InChI |
InChI=1S/C4H6N4O2.H2O4S/c1-10-3(9)2-6-4(5)8-7-2;1-5(2,3)4/h1H3,(H3,5,6,7,8);(H2,1,2,3,4) |
InChI-Schlüssel |
WBMNWNUTFACLSK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC(=NN1)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Endo-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13887733.png)





![3-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]propan-1-ol](/img/structure/B13887763.png)




![(2E)-3-(3-Azabicyclo[3.1.0]hexan-3-YL)-2-methoxyimino-propan-1-OL](/img/structure/B13887793.png)


